2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride

Catalog No.
S15672445
CAS No.
M.F
C7H6Cl2F3N
M. Wt
232.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydro...

Product Name

2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)pyridine;hydrochloride

Molecular Formula

C7H6Cl2F3N

Molecular Weight

232.03 g/mol

InChI

InChI=1S/C7H5ClF3N.ClH/c8-4-5-2-1-3-6(12-5)7(9,10)11;/h1-3H,4H2;1H

InChI Key

NQBCZKHYOFVAED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CCl.Cl

2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride is a specialized chemical compound characterized by a pyridine ring with two distinct substituents: a chloromethyl group at the 2-position and a trifluoromethyl group at the 6-position. This unique structure imparts significant chemical reactivity and stability to the compound, making it valuable in various scientific and industrial applications. The molecular formula for this compound is C₇H₆ClF₃N, and its molecular weight is 232.03 g/mol.

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
  • Oxidation: It can undergo oxidation to yield pyridine N-oxides.
  • Reduction: The trifluoromethyl group can be reduced to difluoromethyl or monofluoromethyl derivatives.

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride exhibits potential biological activity. It has been investigated for its antimicrobial and anticancer properties, suggesting that it may interact with various biological targets. The chloromethyl group allows for covalent bonding with nucleophilic sites in proteins, which can lead to modifications that affect biological functions.

The synthesis typically involves chloromethylation of 6-(trifluoromethyl)pyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a radical initiator. In industrial settings, continuous flow processes are often employed to enhance efficiency and scalability, utilizing advanced catalytic systems to improve yield and reduce costs .

2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride has a broad range of applications:

  • Chemical Synthesis: Serves as a building block for creating complex organic molecules.
  • Biological Research: Used in studies related to enzyme inhibition and receptor binding.
  • Pharmaceutical Development: Explored for the design of novel drugs with improved efficacy.
  • Agrochemicals: Employed in producing materials with enhanced stability and reactivity .

The compound's mechanism of action involves interactions with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing for better cell membrane penetration. The chloromethyl group facilitates covalent bonding with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity.

Several compounds share structural similarities with 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride:

  • 2-(Chloromethyl)pyridine hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties.
  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride: Contains additional methyl and trifluoroethoxy groups, affecting its reactivity and applications.
  • 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine: Similar trifluoromethyl substitution but differs in other functional groups.

Uniqueness

The unique combination of both chloromethyl and trifluoromethyl groups on the pyridine ring distinguishes 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride from its analogs. This structure imparts distinct chemical properties such as increased reactivity and stability, making it particularly valuable in research and industrial applications .

Compound NameKey FeaturesDifferences
2-(Chloromethyl)pyridine hydrochlorideChloromethyl onlyNo trifluoromethyl group
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochlorideAdditional methyl and ethoxy groupsBroader application scope
6-Chloro-3-fluoro-2-(trifluoromethyl)pyridineTrifluoromethyl substitutionDifferent functional groups

This comparison illustrates how 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride stands out due to its unique structural features and potential applications across various fields.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

230.9829391 g/mol

Monoisotopic Mass

230.9829391 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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